![molecular formula C14H15F2N5O B2481989 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide CAS No. 2380069-90-7](/img/structure/B2481989.png)

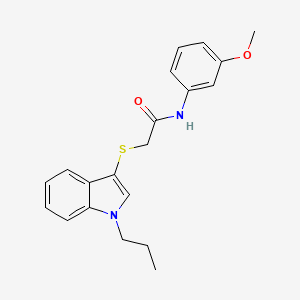

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide

カタログ番号 B2481989

CAS番号:

2380069-90-7

分子量: 307.305

InChIキー: MYGUUHSVJMLPCY-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule, likely used in the field of medicinal chemistry. Its structure suggests it could be a derivative of pyrazinamide , a first-line drug used in shortening TB therapy .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an azetidinone ring, which is a common feature in many broad-spectrum antibiotics .科学的研究の応用

Antiproliferative Effects in Breast Cancer Cells

- Researchers have investigated the antiproliferative properties of this compound in breast cancer cells. Specifically, a series of novel analogues were designed based on combretastatin A-4 (CA-4), replacing the ethylene bridge with a β-lactam scaffold . Notably, compounds 9h, 9q, 9r, 10p, 10r, and 11h exhibited significant in vitro antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM. These compounds also demonstrated potency in the triple-negative breast cancer (TNBC) cell line MDA-MB-231, comparable to CA-4. Mechanistically, they interacted with tubulin at the colchicine-binding site and inhibited tubulin polymerization .

Tubulin-Destabilizing Effects

- Beyond antiproliferative activity, this compound disrupts tubulin assembly. In vitro studies revealed a significant reduction in tubulin polymerization, further supporting its potential as a tubulin destabilizer .

Cell Cycle Arrest and Apoptosis

- Compound 9q specifically arrested MCF-7 cells in the G2/M phase, leading to cellular apoptosis. Understanding its impact on cell cycle progression and apoptosis pathways is crucial for therapeutic development .

Colchicine-Binding Site Inhibition

- The compound’s mode of action involves binding to the colchicine-binding site on tubulin. Investigating its interactions with tubulin and other microtubule-targeting agents can provide valuable insights for drug design .

Potential Anticancer Drug Candidate

- Given its potent antiproliferative effects and tubulin inhibition, researchers consider this compound a promising candidate for developing novel anticancer drugs. Further studies are needed to optimize its pharmacokinetics and safety profile .

Chemical Synthesis and Derivatives

- Researchers have explored synthetic approaches to create derivatives of this compound. For instance, reactions with N-aryl maleimides led to the formation of new heterocyclic cores, expanding the chemical space for drug discovery .

特性

IUPAC Name |

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N5O/c1-20(13(22)9-4-14(15,16)5-9)10-7-21(8-10)12-11(6-17)18-2-3-19-12/h2-3,9-10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGUUHSVJMLPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3CC(C3)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde

2253641-28-8

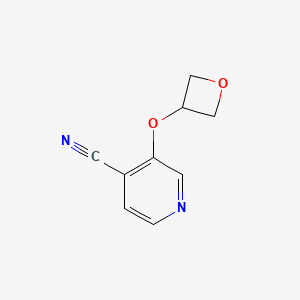

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile

1595629-06-3

![2,2-Dimethoxyspiro[3.3]heptane-6-carbaldehyde](/img/structure/B2481906.png)

![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]-3-methylbutyl}carbamate](/img/structure/B2481915.png)

![4-{[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B2481918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2481920.png)

![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)

![4-[(Carboxymethyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2481926.png)

![3-Tert-butyl-6-[(1-pyrimidin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2481928.png)

![benzyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2481929.png)